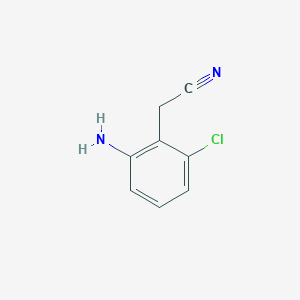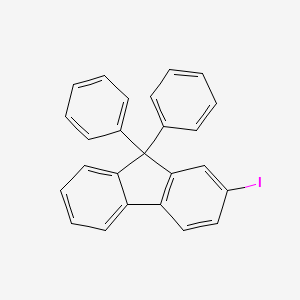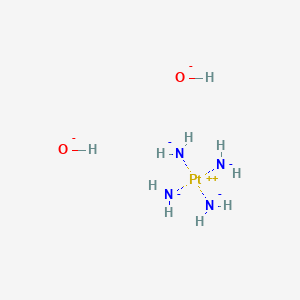
Azanide;platinum(2+);dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;platinum(2+);dihydroxide is a complex compound with the molecular formula H₉N₅O₅Pt₂. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of platinum in a +2 oxidation state, coordinated with azanide and dihydroxide ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanide;platinum(2+);dihydroxide typically involves the reaction of platinum salts with azanide and hydroxide sources under controlled conditions. One common method is the reaction of platinum(II) chloride with sodium azanide and sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;platinum(2+);dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the compound can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like halide salts or organic ligands are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species.
Wissenschaftliche Forschungsanwendungen
Azanide;platinum(2+);dihydroxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of chemotherapy drugs.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of azanide;platinum(2+);dihydroxide involves its interaction with biological molecules. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound also interacts with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Uniqueness
Azanide;platinum(2+);dihydroxide is unique due to its specific ligand environment, which provides distinct chemical reactivity and biological activity compared to other platinum compounds
Eigenschaften
Molekularformel |
H10N4O2Pt-4 |
|---|---|
Molekulargewicht |
293.19 g/mol |
IUPAC-Name |
azanide;platinum(2+);dihydroxide |
InChI |
InChI=1S/4H2N.2H2O.Pt/h6*1H2;/q4*-1;;;+2/p-2 |
InChI-Schlüssel |
UOUGVUJJJZTXNL-UHFFFAOYSA-L |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[OH-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
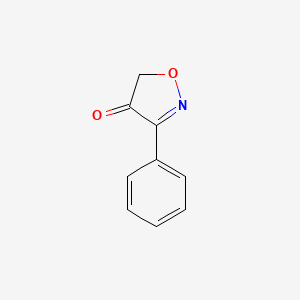
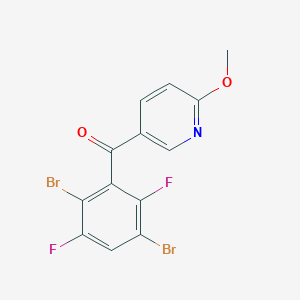
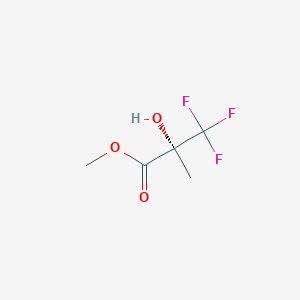
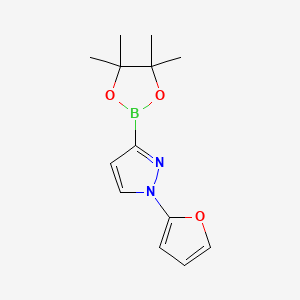
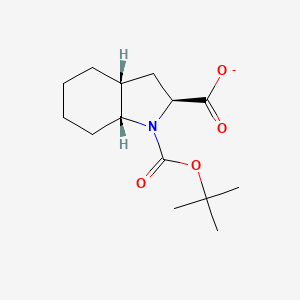
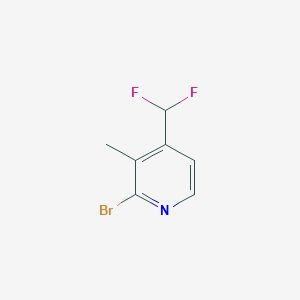
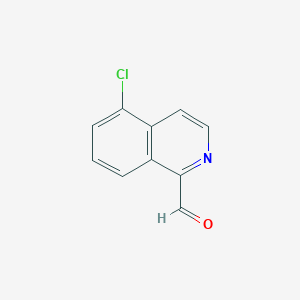
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
